molecular formula C14H18OSi B13695584 (4-Methoxy-1-naphthyl)trimethylsilane

(4-Methoxy-1-naphthyl)trimethylsilane

Cat. No.: B13695584
M. Wt: 230.38 g/mol
InChI Key: PXPJVQLPCIQOCC-UHFFFAOYSA-N
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Description

(4-Methoxy-1-naphthyl)trimethylsilane is an organic compound that belongs to the class of silanes. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring substituted with a methoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 4-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Methoxy-1-naphthol+Trimethylsilyl chlorideThis compound+HCl\text{4-Methoxy-1-naphthol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as fluoride ions can replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of 4-methoxy-1-naphthaldehyde.

    Reduction: Formation of 4-methoxy-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of 4-methoxy-1-naphthol when the trimethylsilyl group is replaced by a hydroxyl group.

Scientific Research Applications

(4-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-naphthyl)trimethylsilane involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize negative charges, making the compound useful in various organic transformations. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-naphthol: Similar structure but lacks the trimethylsilyl group.

    1-Methoxy-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group attached to a benzene ring instead of a naphthalene ring.

    Trimethylsilyl ether derivatives: Compounds with similar trimethylsilyl groups but different aromatic or aliphatic backbones.

Uniqueness

(4-Methoxy-1-naphthyl)trimethylsilane is unique due to the combination of the naphthalene ring, methoxy group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.

Properties

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)-trimethylsilane

InChI

InChI=1S/C14H18OSi/c1-15-13-9-10-14(16(2,3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

PXPJVQLPCIQOCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C

Origin of Product

United States

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